2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, which involves the reaction of phenolic derivatives, formaldehyde, and primary amines. This is followed by a ring-closure process on the phenolic derivative .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often involves the use of high-temperature conditions to facilitate polymerization. The process typically requires heating the reactants to temperatures ranging from 160°C to 250°C to achieve the desired polymerization and product formation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-(4-Chlorophenyl)-7
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-21-9-5-8-18-20-14-19(15-10-12-17(24)13-11-15)25-26(20)23(28-22(18)21)16-6-3-2-4-7-16/h2-13,20,23H,14H2,1H3 |
InChI Key |
KERLGLOAKOXKGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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